(4-Methoxypyridin-3-YL)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-2-3-9-5-6(7)4-8/h2-3,5H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDCBJBPAPQXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-04-0 | |
| Record name | (4-methoxypyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(4-Methoxypyridin-3-yl)methanamine, a compound characterized by its unique pyridine ring structure and functional groups, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features:
- A methoxy group at the 4-position of the pyridine ring.
- An amine group at the 3-position.
This structural configuration contributes to its reactivity and interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Neurotransmitter Modulation
- The compound has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .
2. Anti-inflammatory Effects
- Studies have highlighted its ability to inhibit pathways associated with inflammation, which may position it as a candidate for treating inflammatory diseases .
3. Anticancer Properties
- This compound has demonstrated antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The compound exhibited IC50 values of 226 µg/mL and 242.52 µg/mL respectively, indicating its potential as an anticancer agent .
4. Antimicrobial Activity
- Preliminary studies suggest that this compound possesses antimicrobial properties, particularly against certain bacterial strains, enhancing its applicability in treating infections .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : Interaction studies have indicated that the compound binds effectively to neurotransmitter receptors, modulating their activity .
- Inhibition of Tumor Growth : The compound may inhibit specific signaling pathways involved in tumor proliferation and survival .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group enhances reactivity; amine functionality | Potential modulator of neurotransmitters |
| 2-Methyl-6-phenylethynylpyridine | Antagonist of metabotropic glutamate receptors | Neuroprotective effects |
| N,N-Dimethylaminomethylpyridine | Strong basicity; used as a catalyst | Catalytic applications |
| 3-Aminopyridine | Neuroprotective properties | Potential treatment for neurological disorders |
This table illustrates how the specific structural features of this compound contribute to its distinct biological activities compared to similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Neurotransmitter Modulation : A study demonstrated that compounds similar to this compound could effectively modulate serotonin receptors, providing insights into their potential therapeutic applications in psychiatric disorders .
- Anticancer Studies : In vitro assays revealed that this compound inhibited cell proliferation in cancer cell lines, suggesting its role as a promising anticancer agent .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties indicated that this compound could reduce inflammatory markers in cellular models, supporting its use in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
